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molecular formula C12H10O B8633600 1-(Vinyloxy)naphthalene

1-(Vinyloxy)naphthalene

Cat. No. B8633600
M. Wt: 170.21 g/mol
InChI Key: OHSFPBQPZFLOKE-UHFFFAOYSA-N
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Patent
US07619003B2

Procedure details

62.4 mg (0.20 mmol) of O-vinylnaphthol and 1.3 mg (0.002 mmol) of Co (OAc) (L3) were dissolved in 50 μl of methanol under the atmosphere, 18 μl (1.0 mmol) of water was added to the mixture, and the mixture was then stirred at −10° C. After 5 hours, the reaction solution was analyzed by HPLC, to find that 89% of the O-vinylnaphthol was left with an optical purity of 10% ee. Further, the reaction solution was purified by silica gel column chromatography to obtain the reaction product binaphthol in a yield of 11%. Also, the kre1 value showing the selectivity of reactions at this time was 11.0.
Quantity
62.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
Co
Quantity
1.3 mg
Type
reactant
Reaction Step One
Name
Quantity
18 μL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)=C.[OH2:14]>CO>[C:12]1([C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]=[CH:6][CH:5]=2)[C:11]([OH:14])=[CH:10][CH:9]=[C:8]2[C:13]=1[CH:4]=[CH:5][CH:6]=[CH:7]2

Inputs

Step One
Name
Quantity
62.4 mg
Type
reactant
Smiles
C(=C)OC1=CC=CC2=CC=CC=C12
Name
Co
Quantity
1.3 mg
Type
reactant
Smiles
Name
Quantity
18 μL
Type
reactant
Smiles
O
Name
Quantity
50 μL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
WAIT
Type
WAIT
Details
was left with an optical purity of 10% ee
CUSTOM
Type
CUSTOM
Details
Further, the reaction solution was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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